

Technical Guide: Spectroscopic Data of Fmoc-L-homoarginine-OH

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Compound of Interest

Compound Name: *Fmoc-homoarg-OH*

Cat. No.: B613423

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This guide provides a detailed overview of the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for N- α -Fmoc-L-homoarginine (**Fmoc-homoarg-OH**). It is intended for researchers, scientists, and professionals in drug development who utilize this amino acid derivative in peptide synthesis and related fields.^[1]

Fmoc-L-homoarginine is a crucial building block in solid-phase peptide synthesis, allowing for the introduction of a homoarginine residue into peptide chains.^[1] Accurate characterization of this raw material is essential for ensuring the quality and purity of the final synthetic peptide.

Chemical Structure and Properties

- IUPAC Name: (2S)-2-[[[9H-fluoren-9-yl)methoxy]carbonylamino]-6-(diaminomethylideneamino)hexanoic acid^[2]
- Molecular Formula: C₂₂H₂₆N₄O₄^{[2][3]}
- Molecular Weight: 410.5 g/mol ^{[2][3]}
- CAS Number: 776277-76-0^{[2][3]}

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for verifying the molecular weight of **Fmoc-homoarg-OH**. Electrospray ionization (ESI) is a common method for analyzing this type of compound, typically observed as the protonated molecular ion [M+H]⁺.

Parameter	Value	Source
Molecular Formula	$C_{22}H_{26}N_4O_4$	[2] [3]
Calculated Monoisotopic Mass	410.1954 g/mol	[2]
Calculated Average Mass	410.47 g/mol	[2] [3]
Observed Ion (ESI-MS)	$[M+H]^+$	
Expected m/z	~411.20	

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical structure and purity of the compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or DMF-d₇. [\[4\]](#) Chemical shifts (δ) are reported in parts per million (ppm).

Note: The following data are representative and may vary slightly based on solvent, concentration, and instrument calibration.

¹H NMR
(DMSO-d₆)

Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J Hz)	Assignment
7.89	d	2H	7.5	Fmoc H4, H5
7.72	t	2H	7.0	Fmoc H1, H8
7.42	t	2H	7.4	Fmoc H3, H6
7.33	t	2H	7.4	Fmoc H2, H7
7.0-7.5 (broad)	br s	4H		Guanidinium (-NH ₂) ₂
4.20-4.35	m	3H		Fmoc CH, CH ₂
3.85	m	1H		α -CH
3.05	q	2H	6.5	ε -CH ₂
1.65	m	1H		β -CH ₂
1.50	m	1H		β -CH ₂
1.40	m	2H		δ -CH ₂
1.25	m	2H		γ -CH ₂

¹³C NMR (DMSO-d₆)

Chemical Shift (δ ppm)	Assignment
174.5	C=O (Carboxyl)
156.9	C=N (Guanidinium)
156.2	C=O (Fmoc)
143.9	Fmoc C4a, C4b
140.7	Fmoc C8a, C9a
127.6	Fmoc C2, C7
127.1	Fmoc C3, C6
125.3	Fmoc C1, C8
120.1	Fmoc C4, C5
65.6	Fmoc-CH ₂
55.0	α-CH
46.7	Fmoc-CH
40.8	ε-CH ₂
31.5	β-CH ₂
28.8	δ-CH ₂
23.2	γ-CH ₂

Experimental Protocols

Mass Spectrometry (ESI-MS)

- Sample Preparation: Dissolve a small amount of **Fmoc-homoarg-OH** (approx. 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.
- Instrumentation: Utilize an electrospray ionization mass spectrometer (e.g., Agilent 1260 Infinity II system coupled to an ESI-MS).[4]

- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100–1000.[4]
- Analysis: Identify the peak corresponding to the protonated molecular ion $[M+H]^+$ at approximately m/z 411.2.

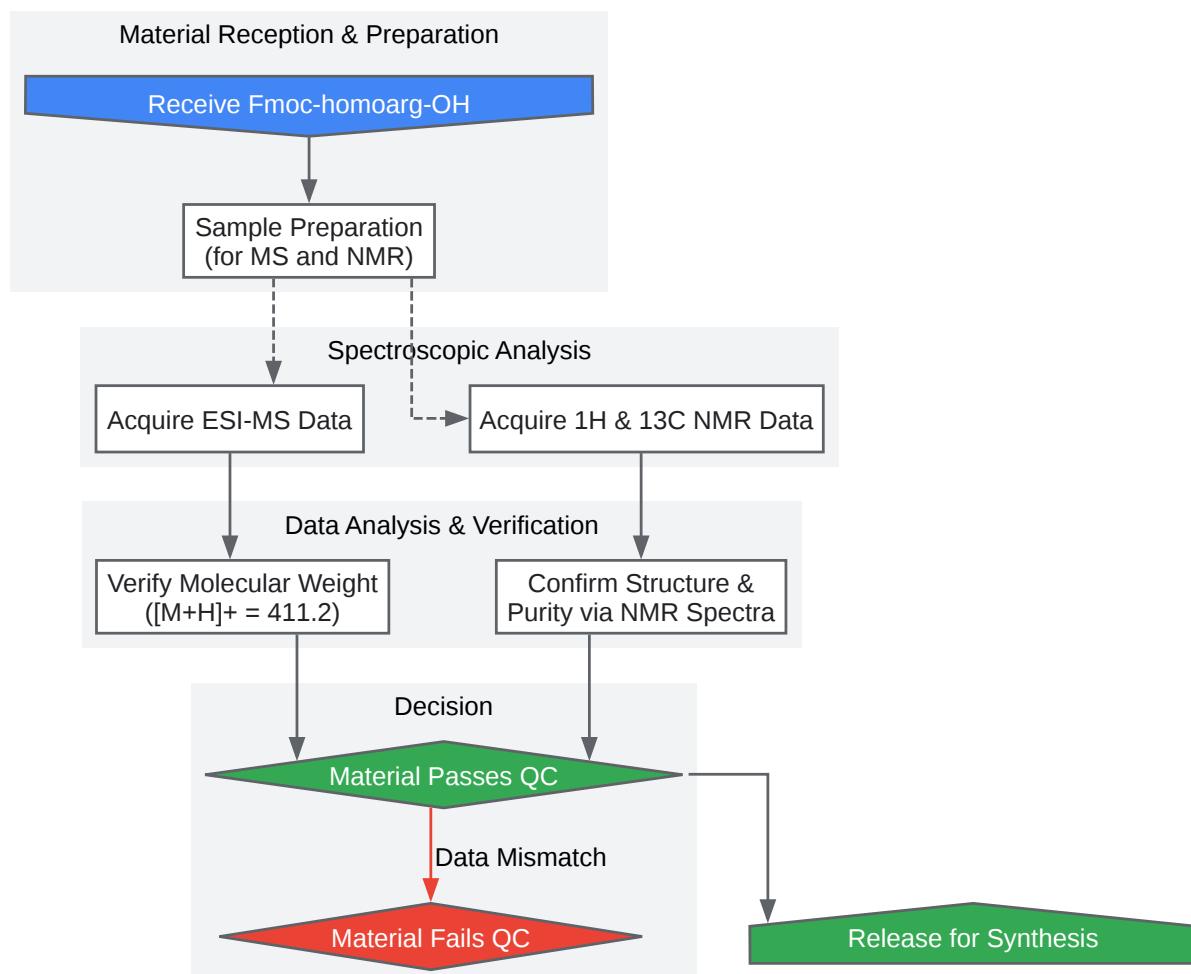
Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **Fmoc-homoarg-OH** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[4]
- Instrumentation: Record spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).[5]
- Data Acquisition:
 - ¹H NMR: Acquire proton spectra using a standard pulse sequence. Reference the spectrum to the residual solvent signal.
 - ¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence.
- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and correlation with the known structure. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or literature data.

Visualizations

Experimental Workflow for Quality Control

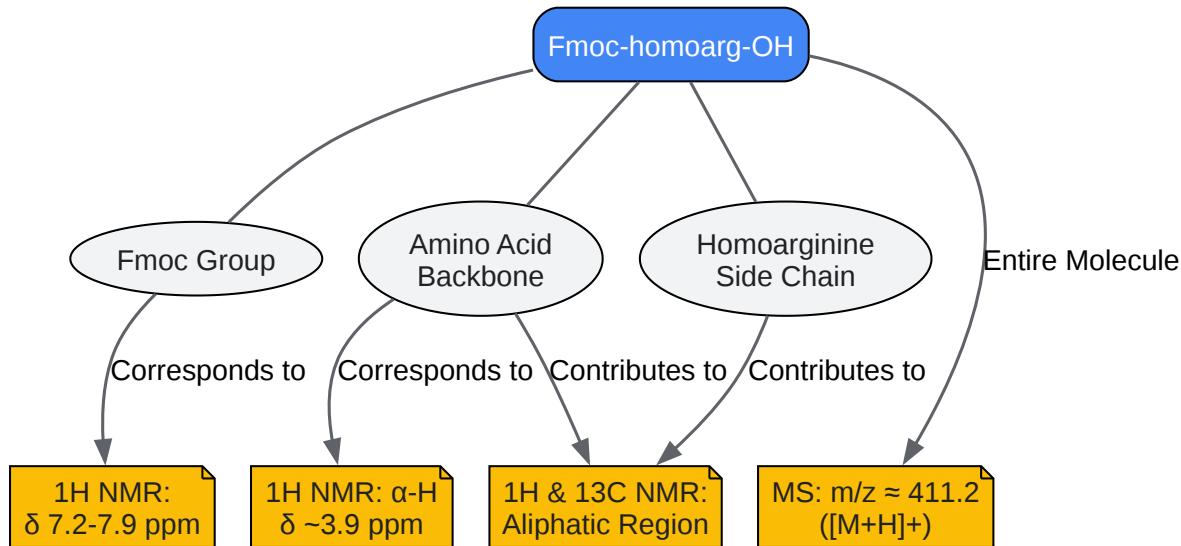
The following diagram outlines the standard workflow for the quality control and characterization of incoming **Fmoc-homoarg-OH** raw material.

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Caption: Workflow for QC of **Fmoc-homoarg-OH**.

Structure-Spectra Correlation

This diagram illustrates the logical relationship between the different chemical moieties of the **Fmoc-homoarg-OH** molecule and their corresponding signals in the NMR and MS spectra.



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Caption: Correlation of structure to spectra.

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